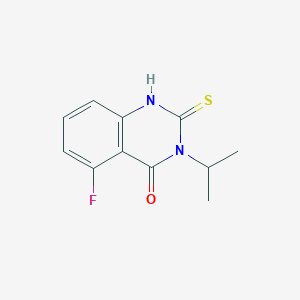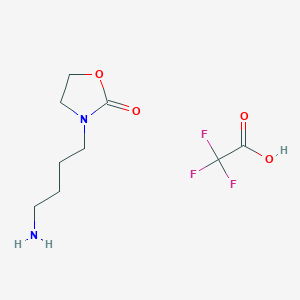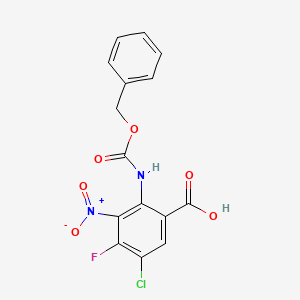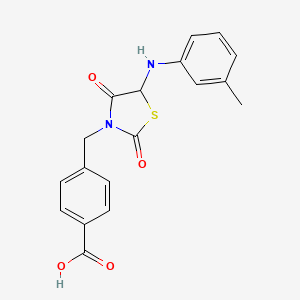
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as FIPI, is a small molecule inhibitor that targets the phospholipase D (PLD) enzyme. PLD is involved in the regulation of numerous cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. As such, FIPI has been the subject of extensive scientific research, with a focus on its synthesis, mechanism of action, and potential applications in various fields.
Wirkmechanismus
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide inhibits PLD by binding to the enzyme's catalytic domain and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This leads to a reduction in the levels of phosphatidic acid, which is a key signaling molecule involved in various cellular processes. The inhibition of PLD by this compound has been shown to have downstream effects on signaling pathways such as the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of PLD by this compound has been shown to have a range of biochemical and physiological effects. These include changes in membrane trafficking, cell signaling, and cytoskeletal organization. This compound has also been shown to have anti-inflammatory effects, and to reduce the proliferation and migration of cancer cells. In addition, this compound has been shown to have neuroprotective effects in models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for PLD, and has been extensively validated in vitro and in vivo. However, there are also limitations to its use. This compound has been shown to have off-target effects on other enzymes, and its effects on PLD isoforms other than PLD1 and PLD2 are not well understood. In addition, the effects of this compound may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are many potential future directions for research on 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide. These include further studies on the mechanism of action of this compound and its effects on PLD isoforms other than PLD1 and PLD2. In addition, this compound could be used in combination with other drugs to investigate potential synergistic effects. This compound could also be used in animal models to investigate its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Finally, the development of new small molecule inhibitors targeting PLD could be based on the structure and activity of this compound.
Synthesemethoden
The synthesis of 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves a multi-step process that begins with the reaction of furfurylamine and ethyl acrylate to form 5-(furan-2-yl)isoxazole. This intermediate compound is then reacted with N-(pyridin-2-ylmethyl)acetamide in the presence of a catalyst to yield this compound. The synthesis of this compound has been optimized and refined over the years, resulting in high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has been widely used in scientific research to study the role of PLD in various cellular processes. It has been shown to inhibit PLD activity in vitro and in vivo, leading to changes in membrane trafficking, cell signaling, and cytoskeletal organization. This compound has also been used to investigate the role of PLD in diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-10-11-4-1-2-6-16-11)9-12-8-14(21-18-12)13-5-3-7-20-13/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVUEAFJCVMLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2470637.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2470638.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2470639.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2470643.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470644.png)

![1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2470647.png)
![4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2470648.png)
![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)


![N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride](/img/structure/B2470656.png)
